molecular formula C19H24N2O3 B4283895 N-(2,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)urea

N-(2,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)urea

Cat. No. B4283895
M. Wt: 328.4 g/mol
InChI Key: AEEAOCLELOTXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)urea, commonly known as DMPU, is a urea derivative that has been extensively studied for its unique properties in various scientific applications. DMPU is a colorless and odorless crystalline solid that is soluble in most organic solvents. It has been synthesized using various methods and has been used in the synthesis of numerous organic compounds.

Mechanism of Action

DMPU acts as a strong hydrogen bond acceptor due to its urea functional group. It can form hydrogen bonds with various functional groups, such as carbonyl and amide groups. DMPU has also been shown to stabilize transition states in catalytic reactions by forming hydrogen bonds with the transition state.
Biochemical and Physiological Effects:
DMPU has no known biochemical or physiological effects as it is not used as a drug in the pharmaceutical industry. However, DMPU has been shown to have low toxicity and is not considered harmful to humans or the environment.

Advantages and Limitations for Lab Experiments

DMPU has several advantages in lab experiments, including its high boiling point, low toxicity, and ability to act as a strong hydrogen bond acceptor. However, DMPU has limitations, including its cost, limited solubility in water, and potential for decomposition in the presence of strong acids or bases.

Future Directions

For DMPU research include its use in the synthesis of new organic compounds, its application in drug discovery, and its use as a ligand in catalytic reactions.

Scientific Research Applications

DMPU has been used in various scientific research applications, including organic synthesis, drug discovery, and catalysis. DMPU has been used as a solvent in organic synthesis reactions, as it has a high boiling point and low toxicity. DMPU has also been used in the synthesis of various organic compounds, including peptides and heterocyclic compounds. In drug discovery, DMPU has been used as a co-solvent in the screening of drug candidates. In catalysis, DMPU has been used as a ligand in transition metal-catalyzed reactions.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14(9-10-15-7-5-4-6-8-15)20-19(22)21-17-12-11-16(23-2)13-18(17)24-3/h4-8,11-14H,9-10H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEAOCLELOTXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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